N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-propan-2-ylpyrazole-3-carboxamide
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Overview
Description
1-Isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound featuring a unique structure that includes a pyrazole ring, a benzo[1,2-d:4,3-d’]bis(thiazole) moiety, and a methylthio group
Scientific Research Applications
1-Isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[1,2-d4,3-d’]bis(thiazole) core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-dihalobenzenes.
Introduction of the methylthio group: This step involves the methylation of the thiol group using reagents such as methyl iodide or dimethyl sulfate.
Construction of the pyrazole ring: This can be done via the condensation of hydrazine derivatives with 1,3-diketones.
Coupling of the pyrazole and benzo[1,2-d4,3-d’]bis(thiazole) units: This step often involves the use of coupling reagents like EDCI or DCC in the presence of a base.
Introduction of the isopropyl group: This can be achieved through alkylation reactions using isopropyl halides.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The halogen atoms in the benzo[1,2-d:4,3-d’]bis(thiazole) core can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Isopropyl-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:
1-Isopropyl-N-(benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide: Lacks the methylthio group, which may affect its electronic properties and biological activity.
1-Isopropyl-N-(7-(methylthio)benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxylate: The ester group instead of the amide may influence its reactivity and solubility.
1-Isopropyl-N-(7-(methylthio)benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-sulfonamide: The sulfonamide group may enhance its water solubility and alter its interaction with biological targets.
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS3/c1-8(2)21-7-6-11(20-21)14(22)19-15-17-9-4-5-10-13(12(9)24-15)25-16(18-10)23-3/h4-8H,1-3H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVJARIAXWNSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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